Home > Products > Screening Compounds P123680 > Retigabine-d4 N-β-D-Glucuronide
Retigabine-d4 N-β-D-Glucuronide -

Retigabine-d4 N-β-D-Glucuronide

Catalog Number: EVT-1500793
CAS Number:
Molecular Formula: C₂₂H₂₂D₄FN₃O₈
Molecular Weight: 483.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Retigabine-d4 N-β-D-glucuronide is derived from retigabine through the process of glucuronidation, a common metabolic pathway where glucuronic acid is conjugated to substances to facilitate their excretion. This compound falls under the classification of glucuronides, which are significant in drug metabolism and detoxification processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of retigabine-d4 N-β-D-glucuronide typically involves the following steps:

  1. Preparation of Retigabine-d4: The base compound, retigabine, is synthesized with deuterium labeling at specific positions to create retigabine-d4.
  2. Glucuronidation Reaction: The synthesized retigabine-d4 undergoes a glucuronidation reaction, usually catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the nitrogen atom of retigabine, forming the glucuronide conjugate.

The process may require optimizing conditions such as pH, temperature, and enzyme concentrations to achieve high yields and purity of the product.

Molecular Structure Analysis

Structure and Data

The molecular formula for retigabine-d4 N-β-D-glucuronide can be represented as:

  • Molecular Formula: C₁₈H₁₉D₄FN₂O₇
  • Molecular Weight: Approximately 385.43 g/mol
Chemical Reactions Analysis

Reactions and Technical Details

Retigabine-d4 N-β-D-glucuronide participates in various metabolic reactions:

  1. Glucuronidation: As previously mentioned, this is the primary reaction where retigabine is conjugated with glucuronic acid.
  2. Deglucuronidation: In certain biological contexts, this compound can revert to retigabine through hydrolysis, which may play a role in enterohepatic circulation.
  3. Phase II Metabolism: The compound may also undergo further modifications by other enzymes leading to various metabolites.

These reactions are crucial for understanding drug clearance and efficacy in clinical settings.

Mechanism of Action

Process and Data

Retigabine acts primarily as a neuronal potassium channel opener, specifically enhancing the activity of Kv7.2 and Kv7.3 channels. This action stabilizes neuronal membranes and reduces excitability, making it effective in treating partial-onset seizures.

The formation of retigabine-d4 N-β-D-glucuronide plays a role in modulating the pharmacokinetics of retigabine by influencing its bioavailability and duration of action through mechanisms such as enterohepatic recycling.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant data indicates that the compound exhibits first-order kinetics during absorption and distribution phases following administration.

Applications

Scientific Uses

Retigabine-d4 N-β-D-glucuronide serves several critical roles in scientific research:

  1. Pharmacokinetic Studies: Used as a tracer in studies examining the metabolism and elimination pathways of retigabine.
  2. Drug Interaction Studies: Helps evaluate how other compounds may affect the metabolism of retigabine.
  3. Clinical Research: Assists in understanding individual variability in drug response among different populations.

This compound's unique properties make it an invaluable tool for researchers studying drug metabolism and pharmacodynamics in both preclinical and clinical settings.

Introduction to Retigabine-d4 N-β-D-Glucuronide in Drug Metabolism Research

Role of Glucuronidation in Phase II Drug Metabolism

Glucuronidation represents a critical Phase II metabolic pathway, catalyzed by uridine diphosphate-glucuronosyltransferase (UGT) enzymes. This process enhances drug hydrophilicity through covalent attachment of glucuronic acid, facilitating biliary or renal excretion. Retigabine (ezogabine), an anticonvulsant potassium channel opener, undergoes extensive N-glucuronidation to form Retigabine N-β-D-glucuronide. This metabolite dominates human and canine metabolism (accounting for >35% of total clearance), contrasting with rodents where multiple metabolic pathways exist [2] [6]. The reaction occurs primarily at retigabine’s tertiary amine group, generating a quaternary ammonium glucuronide with enhanced water solubility. Human UGT isoforms 1A1, 1A3, 1A4, and 1A9 catalyze this transformation, with UGT1A4 identified as the major contributor (Vmax ≈ 5–6 pmol/min/mg protein) due to its specificity for amine-containing substrates like lamotrigine [2] [6] [10]. This pathway’s reversibility enables enzymatic hydrolysis in the gut, potentially facilitating enterohepatic recirculation and prolonging retigabine’s half-life in humans [2] [10].

Table 1: Key UGT Isoforms Catalyzing Retigabine Glucuronidation

UGT IsoformKinetic ParameterValue (Mean ± SD)Tissue Distribution
UGT1A1Km (µM)145 ± 39Liver, Small Intestine
UGT1A4Vmax5–6 pmol/min/mgLiver
UGT1A9Km (µM)38 ± 25 (Metabolite 1)Liver, Kidney
45 ± 15 (Metabolite 2)

Data compiled from human liver microsomes and recombinant enzyme studies [6] [10]

Significance of Deuterated Metabolites in Pharmacokinetic Studies

Deuterium-labeled compounds like Retigabine-d4 N-β-D-Glucuronide (molecular weight: 483.48 g/mol, Formula: C22H22D4FN3O8) serve as indispensable internal standards in mass spectrometry-based assays. Deuterium (²H) substitution at specific sites—typically aromatic positions—creates a distinct mass shift (+4 atomic mass units) without altering chemical behavior or biological activity [1] [8]. This isotopic fidelity enables precise quantification of parent drugs and metabolites in complex matrices (e.g., plasma, urine). For retigabine research, deuterating the phenyl ring (positions 2,3,5,6) yields a glucuronide conjugate resistant to metabolic exchange, ensuring analytical accuracy during enterohepatic cycling studies [1] [8]. Crucially, deuteration avoids kinetic isotope effects (KIEs) that could perturb metabolism, as the C-²H bonds remain non-cleavable under physiological glucuronidation/deconjugation conditions [8].

Table 2: Synthesis Pathway for Retigabine-d4 N-β-D-Glucuronide

StepReagents/EnzymesPurposeKey Quality Control
DeuterationDeuterated aryl precursorsIncorporates ²H at phenyl ring positionsMS/MS to confirm D4 enrichment
GlucuronidationUDP-GA + UGT1A4/1A9Conjugates glucuronic acid to retigabineHPLC for diastereomer separation
PurificationSemi-preparative LCIsolates >98% pure target compoundNMR (¹H/¹³C) structural validation

Adapted from commercial synthesis protocols [1] [8]

Retigabine-d4 N-β-D-Glucuronide as a Model for Isotopic Tracer Applications

Retigabine-d4 N-β-D-Glucuronide exemplifies advanced tracer applications in elucidating drug disposition. Its deployment in human absorption, distribution, metabolism, and excretion (ADME) studies using [¹⁴C]-retigabine revealed two distinct N-glucuronide diastereomers formed by UGT1A9, detectable via chromatographic separation [6] [10]. As a stable isotope-labeled analog, it enables:

  • Quantification of Enterohepatic Recirculation: Co-administration of retigabine-d4 and unlabeled drug permits tracking of biliary excretion and intestinal reabsorption via LC-MS/MS. A constant retigabine/retigabine glucuronide ratio in plasma confirms enterohepatic cycling in humans—a phenomenon absent in rats [2] [10].
  • Drug-Drug Interaction (DDI) Profiling: This tracer assesses UGT inhibition without interference from endogenous glucuronides. Studies demonstrate no significant DDIs with valproate, lamotrigine, or propofol at therapeutic concentrations—validated using human liver microsomes and recombinant UGT1A9 [6] [7].
  • Tissue-Specific Metabolism Mapping: Detection in human kidney microsomes and Crigler-Najjar type II liver (lacking UGT1A1) confirms compensatory glucuronidation by UGT1A4/1A9, explaining sustained metabolic clearance despite UGT polymorphisms [6] [10].

Table 3: Detection Signatures in Mass Spectrometry Assays

AnalyteMass Transition (m/z)Retention Time (min)Application
Retigabine-d4 N-β-D-Glucuronide484.3 → 308.2 (+4 Da shift)6.8 ± 0.2Internal standard quantification
Native Retigabine Glucuronide480.3 → 304.26.8 ± 0.2Metabolic ratio calculations
Acetylated Metabolite (AWD21-360)304.2 → 212.18.1 ± 0.3Co-metabolism assessment

LC-MS/MS parameters optimized from human ADME studies [6] [7] [10]

Table 4: Standardized Nomenclature for Retigabine-d4 N-β-D-Glucuronide

IdentifierDesignation
Systematic Name(2S,3S,4S,5R,6R)-6-[2-(Ethoxycarbonylamino)-5-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylamino]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS Registry150812-13-8
SynonymsRetigabine N-Glucuronide-d4; D-23129 glucuronide-d4; Ethyl {2-Amino-4-[(4-Fluorobenzyl)Amino]Phenyl}Carbamate Glucuronide-d4
Molecular FormulaC22H22D4FN3O8
IUPAC NameEthyl N-[2-amino-4-[[(2,3,5,6-d₄-4-fluorophenyl)methyl]amino]phenyl]carbamate β-D-glucuronide

Consolidated from supplier catalogs and chemical databases [1] [8]

Properties

Product Name

Retigabine-d4 N-β-D-Glucuronide

Molecular Formula

C₂₂H₂₂D₄FN₃O₈

Molecular Weight

483.48

Synonyms

1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]pheny-d4l]amino] β-D-Glucopyranuronic Acid;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.